7,8-Diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene is a unique and intriguing compound with the molecular formula C6H6N2. It is characterized by its complex tetracyclic structure, which includes two nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene involves intricate organic reactions. One common method involves the thermolysis of tetracyclo[3.3.0.02,4.03,6]oct-7-ene at high temperatures ranging from 270°C to 500°C. This process results in the formation of equilibrating dihydropentalenes within a few seconds .
Industrial Production Methods
While specific industrial production methods for 7,8-Diazatetracyclo[33002,4
Analyse Chemischer Reaktionen
Types of Reactions
7,8-Diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the compound’s structure and properties.
Substitution: Substitution reactions involving common reagents can lead to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target products.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Wissenschaftliche Forschungsanwendungen
7,8-Diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene has several scientific research applications:
Chemistry: The compound is studied for its unique structure and reactivity, making it a subject of interest in organic chemistry research.
Biology: Its potential biological activity is explored for various applications, including drug development and biochemical studies.
Industry: The compound’s unique properties make it a candidate for various industrial applications, including materials science and chemical manufacturing
Wirkmechanismus
The mechanism of action of 7,8-Diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene involves its interaction with specific molecular targets and pathways. The compound’s tetracyclic structure allows it to engage in unique interactions with biological molecules, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetracyclo[3.3.0.02,4.03,6]oct-7-ene: A structurally related compound that shares the tetracyclic framework but lacks the nitrogen atoms.
Dihydropentalenes: Formed as intermediates during the thermolysis of tetracyclo[3.3.0.02,4.03,6]oct-7-ene.
Uniqueness
7,8-Diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene is unique due to the presence of nitrogen atoms within its tetracyclic structure. This feature imparts distinct chemical and biological properties, setting it apart from similar compounds and making it a valuable subject of study in various scientific fields.
Eigenschaften
CAS-Nummer |
34122-54-8 |
---|---|
Molekularformel |
C6H6N2 |
Molekulargewicht |
106.13 g/mol |
IUPAC-Name |
7,8-diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene |
InChI |
InChI=1S/C6H6N2/c7-5-2-1-3(2)6(8-7)4(1)5/h1-6H |
InChI-Schlüssel |
RSYZGKVRUPWTSX-UHFFFAOYSA-N |
Kanonische SMILES |
C12C3C1C4C2C3N=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.